molecular formula C18H19N5O B5056331 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(4-pyridinyl)propyl]-2-pyridinamine

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(4-pyridinyl)propyl]-2-pyridinamine

Cat. No. B5056331
M. Wt: 321.4 g/mol
InChI Key: VDSCIMMIDHBCIZ-UHFFFAOYSA-N
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Description

The compound “5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(4-pyridinyl)propyl]-2-pyridinamine” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an oxadiazole ring, and two pyridine rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The oxadiazole ring, in particular, would contribute to the compound’s chemical reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could affect its polarity and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

As with any chemical compound, handling “5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(4-pyridinyl)propyl]-2-pyridinamine” would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of oxadiazole derivatives is a promising area of research due to their potential biological activities . Future research could explore the synthesis, properties, and potential uses of “5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(4-pyridinyl)propyl]-2-pyridinamine” and similar compounds.

properties

IUPAC Name

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1(2-13-7-10-19-11-8-13)9-20-16-6-5-15(12-21-16)18-22-17(23-24-18)14-3-4-14/h5-8,10-12,14H,1-4,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSCIMMIDHBCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN=C(C=C3)NCCCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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